![molecular formula C20H17BrN2O3S B2727160 3-(4-bromophenyl)-5-(furan-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazole CAS No. 391890-06-5](/img/structure/B2727160.png)
3-(4-bromophenyl)-5-(furan-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazole
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Overview
Description
The compound “3-(4-bromophenyl)-5-(furan-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazole” is a complex organic molecule. It contains several functional groups, including a bromophenyl group, a furanyl group, a tosyl group, and a dihydropyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl and furanyl groups are aromatic, while the dihydropyrazole ring is a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the bromine atom on the bromophenyl group could be replaced through a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromophenyl group could potentially make the compound relatively heavy and polar .Scientific Research Applications
- Anti-inflammatory Agents : The compound’s structural features make it a promising candidate for developing anti-inflammatory drugs. Researchers are exploring its potential to inhibit inflammatory pathways and alleviate conditions such as arthritis and autoimmune diseases .
- Anticancer Agents : Some studies suggest that derivatives of this compound exhibit cytotoxic activity against cancer cells. Researchers are investigating its potential as an anticancer agent .
- Transition Metal-Catalyzed Reactions : The pyrazole moiety in this compound can serve as a ligand in transition metal-catalyzed reactions. Researchers have explored its use in cross-coupling reactions, C-H activation, and other synthetic transformations .
- Asymmetric Synthesis : The chiral environment around the pyrazole ring offers opportunities for asymmetric synthesis. Scientists are investigating its use in creating enantiomerically pure compounds .
- Organic Semiconductors : The furan and pyrazole components contribute to the compound’s electronic properties. Researchers are studying its potential as an organic semiconductor for use in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
- Fluorescent Probes : The compound’s fluorescence properties make it suitable for use as a fluorescent probe. Scientists have explored its application in bioimaging and cellular studies .
- Pollutant Detection : Researchers are investigating the compound’s ability to detect environmental pollutants. Its selectivity and sensitivity could be useful for monitoring water quality and detecting harmful substances .
- Metal Complexes : The compound’s tosyl group and pyrazole ring can coordinate with metal ions. Scientists are exploring its potential as a ligand in metal complexes for catalysis and other applications .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Materials Science and Optoelectronics
Photophysical Properties
Environmental Chemistry
Coordination Chemistry
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-(4-bromophenyl)-3-(furan-2-yl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3S/c1-14-4-10-17(11-5-14)27(24,25)23-19(20-3-2-12-26-20)13-18(22-23)15-6-8-16(21)9-7-15/h2-12,19H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNKPAOIASUPOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-5-(furan-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazole |
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